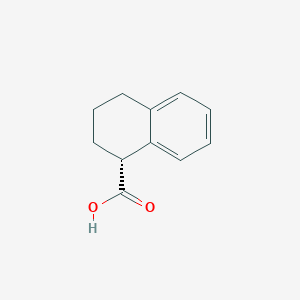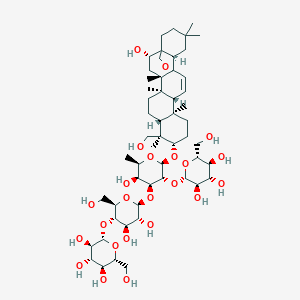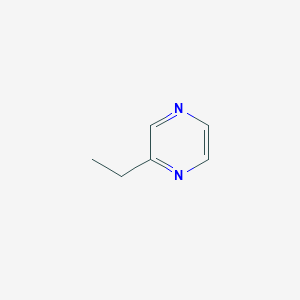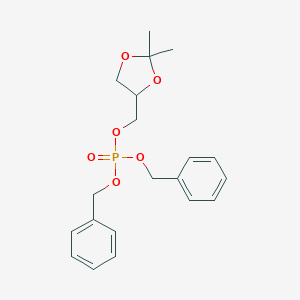
2,2-Dimethyl-1,3-dioxolane-4-methanol Dibenzyl Phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Solketal is a protected form of glycerol with an isopropylidene acetal group joining two neighboring hydroxyl groups . The molecular formula is C6H12O3 and the molecular weight is 132.1577 .
Molecular Structure Analysis
The IUPAC Standard InChI for Solketal isInChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/t5-/m1/s1 . This structure is also available as a 2d Mol file or as a computed 3d SD file . Physical And Chemical Properties Analysis
Solketal is a liquid at room temperature. It has a refractive index of n20/D 1.434 (lit.) . The boiling point is 72-73 °C/8 mmHg (lit.) and it has a density of 1.062 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Catalyst Development for Methanol Dehydration
2,2-Dimethyl-1,3-dioxolane-4-methanol Dibenzyl Phosphate is not directly cited in available literature. However, related research on methanol dehydration to produce dimethyl ether (DME) demonstrates the significance of catalyst development in chemical synthesis processes. DME is a clean fuel and value-added chemical synthesized from syngas. Research on heterogeneous catalysts for this conversion, including γ-Al2O3 and various zeolites (ZSM-5, Y, beta, and mordenite), highlights the importance of catalyst preparation and analysis in methanol dehydration reactions. These catalysts, including modifications and materials like silica-alumina, mesoporous silicates, aluminum phosphate, and others, are crucial for enhancing the efficiency and selectivity of the chemical conversion processes. This area of research may intersect with the applications of compounds like 2,2-Dimethyl-1,3-dioxolane-4-methanol Dibenzyl Phosphate in optimizing reaction conditions or developing new catalyst systems for chemical manufacturing (Bateni & Able, 2018; Bateni & Able, 2019).
Enzymatic Degradation and Redox Mediation
Research on enzymatic approaches for the degradation of organic pollutants in wastewater highlights the potential for using specific compounds as redox mediators. These redox mediators enhance the efficiency of enzymes in breaking down recalcitrant compounds, potentially including complex organophosphates like 2,2-Dimethyl-1,3-dioxolane-4-methanol Dibenzyl Phosphate. Enzymes such as laccases, peroxidases, and others, in combination with redox mediators, could offer a pathway for environmentally friendly degradation of persistent pollutants, showcasing a scientific application of understanding and manipulating chemical reactions at the molecular level (Husain & Husain, 2007).
Phosphorus Control and Eutrophication Prevention
The role of phosphorus in the eutrophication of water bodies has been extensively reviewed, indicating the ecological impact of nutrient over-enrichment. This research is relevant to understanding how compounds that contain phosphorus, such as 2,2-Dimethyl-1,3-dioxolane-4-methanol Dibenzyl Phosphate, might contribute to environmental phosphorus levels if not properly managed. Strategies for controlling phosphorus discharge into aquatic ecosystems are crucial for preventing eutrophication, suggesting research applications focused on the environmental fate and management of phosphorus-containing compounds (Correll, 1998).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
dibenzyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25O6P/c1-20(2)22-15-19(26-20)16-25-27(21,23-13-17-9-5-3-6-10-17)24-14-18-11-7-4-8-12-18/h3-12,19H,13-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWQMEVAWGQPMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25O6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1,3-dioxolane-4-methanol Dibenzyl Phosphate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-Diethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B116845.png)
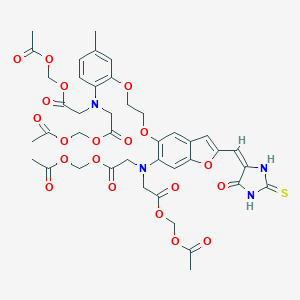
![(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B116848.png)
![5-ethyl-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole](/img/structure/B116849.png)
![5-[(E)-2-(benzenesulfonyl)ethenyl]-1-[2-(benzenesulfonyl)-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indole](/img/structure/B116854.png)
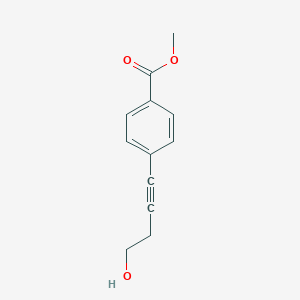
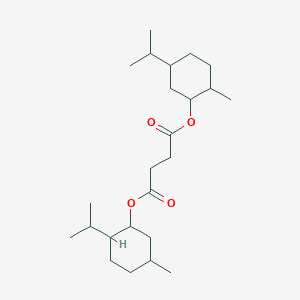

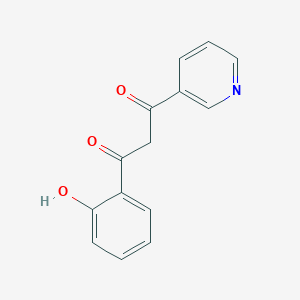
![Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B116871.png)
![2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]benzaldehyde](/img/structure/B116872.png)
